3,5-Dimethyl-1H-pyrazol-4-amine
Overview
Description
3,5-Dimethyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C5H9N3. It is a white to light yellow crystalline solid that is stable under normal conditions. This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting that it may interact with biological targets .
Mode of Action
It’s known that the compound can be synthesized through the methylation of pyrazole and subsequent reaction with ammonia . This suggests that it may interact with its targets through similar chemical reactions.
Pharmacokinetics
Its physical and chemical properties such as density (116g/cm3), boiling point (3007ºC at 760mmHg), and solubility in organic solvents like acetonitrile, DMSO, and methanol suggest that it may have good bioavailability.
Result of Action
Related compounds have shown antipromastigote activity, suggesting that it may have similar effects .
Action Environment
The action, efficacy, and stability of 3,5-Dimethyl-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, its stability is affected by light . Moreover, its solubility in different solvents suggests that the compound’s action and efficacy may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Mechanism
It is known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Temporal Effects in Laboratory Settings
3,5-Dimethyl-1H-pyrazol-4-amine is known for its high stability at room temperature
Preparation Methods
3,5-Dimethyl-1H-pyrazol-4-amine can be synthesized through various methods. One common synthetic route involves the methylation of pyrazole. The process begins with the reaction of pyrazole with methylating agents such as iodomethane or bromomethane to produce 3-methylpyrazole. This intermediate is then reacted with ammonia to yield the final product, this compound .
In industrial production, the synthesis may involve the use of more efficient and scalable methods, such as the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
Chemical Reactions Analysis
3,5-Dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions to form various substituted pyrazoles.
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions are often more complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3,5-Dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as 3,5-dimethyl-4-nitropyrazole and 3,5-dimethyl-1H-pyrazole. These compounds share a similar pyrazole core but differ in their substituents, which can significantly impact their chemical and biological properties .
3,5-Dimethyl-4-nitropyrazole: This compound has a nitro group at the 4-position, which makes it more reactive in certain chemical reactions.
3,5-Dimethyl-1H-pyrazole: Lacks the amino group, which reduces its ability to form hydrogen bonds and interact with biological molecules.
The unique presence of the amino group in this compound enhances its potential for biological activity and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVWRBNPXCUYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200690 | |
Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-86-6 | |
Record name | 3,5-Dimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5272-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,5-Dimethyl-1H-pyrazol-4-amine influence its coordination to metal ions?
A1: The research highlights that this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. In the case of Dichloridobis(this compound-κN2)cobalt(II), the two nitrogen atoms from the pyrazole ring and the amine group coordinate to the cobalt (II) ion, forming a slightly distorted tetrahedral complex [].
Q2: What types of intermolecular interactions are observed in the crystal structure of compounds containing this compound?
A2: The crystal structure of Dichloridobis(this compound-κN2)cobalt(II) reveals the presence of intermolecular N—H⋯N and N—H⋯Cl hydrogen bonding interactions. These interactions link the molecules into a three-dimensional network within the crystal lattice [].
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